Absence of α-Bromo Substituent Eliminates Bromism Risk: Comparison with Acecarbromal
N-(Acetylcarbamoyl)butanamide lacks the α-bromine atom present in acecarbromal (N-(acetylcarbamoyl)-2-bromo-2-ethylbutanamide), thereby eliminating the risk of bromism—a well-documented halogen toxicity syndrome caused by chronic bromide accumulation. Acecarbromal carries a molar mass of 279.13 g/mol and contains one bromine atom (Br atomic mass contribution: ~79.9 g/mol, ~28.6% of total molecular weight), while N-(acetylcarbamoyl)butanamide has a molar mass of 172.18 g/mol with zero halogen atoms . Prolonged use of acecarbromal is explicitly contraindicated in the medical literature due to the risk of bromine poisoning [1].
| Evidence Dimension | Bromine content and associated chronic toxicity risk |
|---|---|
| Target Compound Data | 0 bromine atoms; Br content = 0% w/w; bromism risk absent |
| Comparator Or Baseline | Acecarbromal: 1 bromine atom; Br content = 28.6% w/w; bromism risk documented [1] |
| Quantified Difference | 100% reduction in bromine-associated toxicity risk; ΔMW = –106.95 g/mol (38.3% reduction) |
| Conditions | Structural formula comparison; toxicological annotation from historical clinical use data |
Why This Matters
For any application involving in vivo administration, repeated dosing, or regulatory submission, the absence of bromine eliminates a known toxicity pathway, making the non-brominated scaffold a safer starting point for probe or lead development.
- [1] Wikipedia. Acecarbromal. 'Prolonged use is not recommended as it can cause bromine poisoning.' Available at: https://en.wikipedia.org/wiki/Acecarbromal View Source
